molecular formula C17H18FN3O2S2 B4583102 N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide

N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide

Cat. No. B4583102
M. Wt: 379.5 g/mol
InChI Key: UNUVXRJEUHFGHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds involves multiple steps, including the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide. This process allows for the introduction of different substituents such as fluorine, leading to the formation of compounds with potential cytotoxic and carbonic anhydrase inhibitory activities (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. Studies involving crystallographic analysis have shown that slight differences in the molecular conformation can impact the compound's efficacy and interactions with biological targets. For instance, conformation differences in related sulfonamide compounds have been reported, highlighting the importance of structural analysis in understanding their function (Borges et al., 2014).

Chemical Reactions and Properties

Sulfonamide compounds engage in various chemical reactions, contributing to their diverse biological activities. The synthesis process often involves nucleophilic substitution reactions, enabling the introduction of fluorine or other substituents, which can enhance the compound's biological properties. These chemical reactions are crucial for tailoring the compound's activity toward specific biological targets (Pal et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility and crystallinity, play a crucial role in their biological efficacy. The crystalline structure, solubility in various solvents, and stability are factors that influence the compound's application in biological systems. For instance, the crystallization of specific sulfonamide derivatives from solvents can yield samples suitable for structure determination, providing insights into their potential biological applications (Kariuki et al., 2021).

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

Sulfonamide derivatives have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral agents. For example, a study on celecoxib derivatives highlighted their significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself. These compounds also showed modest inhibition of HCV NS5B RdRp activity, suggesting potential antiviral applications (Küçükgüzel et al., 2013). Additionally, certain sulfonamides were identified as selective inhibitors of human carbonic anhydrase IX or XII isoenzymes, showing promise as anticancer drug candidates (Gul et al., 2018).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory activity of sulfonamide derivatives extends to carbonic anhydrases, a critical enzyme involved in various physiological processes. For instance, new sulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase I and II, providing insights into potential therapeutic uses against conditions where these enzymes play a pivotal role (Gul et al., 2016).

Potential as Antidiabetic Agents

Research on fluorinated pyrazoles and their derivatives has revealed significant antidiabetic activity, showcasing the versatility of sulfonamide compounds in addressing a range of metabolic disorders. These studies emphasize the importance of structural modifications to achieve desired biological effects, such as hypoglycemic activity (Faidallah et al., 2016).

Sensor Applications

Sulfonamide derivatives have also been explored for their potential in sensor technologies, such as the detection of metal ions. A study on a novel pyrazoline-based fluorometric sensor demonstrated its effectiveness in selectively detecting Hg2+ ions, highlighting the applicability of sulfonamide compounds beyond therapeutic uses (Bozkurt & Gul, 2018).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N-[(2-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S2/c1-20-16(8-10-19-20)13-21(25(22,23)17-3-2-12-24-17)11-9-14-4-6-15(18)7-5-14/h2-8,10,12H,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUVXRJEUHFGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(CCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
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N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
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N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
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N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
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N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide
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N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide

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